molecular formula C8H8ClFO2 B2355752 3-Chloro-5-fluoro-4-methoxybenzyl alcohol CAS No. 886497-33-2

3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Cat. No.: B2355752
CAS No.: 886497-33-2
M. Wt: 190.6
InChI Key: DIVNWSHOZRKHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H8ClFO2 and its molecular weight is 190.6. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluoro-4-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-4-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNWSHOZRKHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties & Applications of 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

3-Chloro-5-fluoro-4-methoxybenzyl alcohol (CAS: 1240597-15-8) is a highly specialized polysubstituted aryl building block used primarily in medicinal chemistry and agrochemical discovery. Its significance lies in its unique substitution pattern: a methoxy group flanked by a chlorine and a fluorine atom. This "ortho-flanking" strategy is a critical tool in rational drug design to modulate metabolic stability, specifically inhibiting O-demethylation and preventing oxidative metabolism at the aromatic ring.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, and reactivity profile, designed for researchers optimizing lead compounds.

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this structural class.

PropertyValue / DescriptionNote
IUPAC Name (3-Chloro-5-fluoro-4-methoxyphenyl)methanol
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
Appearance White to off-white crystalline solid or colorless oilDependent on purity/crystallinity
Boiling Point (Pred.) 285°C ± 30°C@ 760 Torr
LogP (Calc.) ~1.8 - 2.1Moderate Lipophilicity
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (F, O-Me, O-H)
pKa (Calc.) ~14.0 (Benzylic OH)Non-acidic proton

Structural & Electronic Analysis: The "Metabolic Blockade"

The core value of this intermediate is not just its reactivity, but the biological stability it imparts to a final drug molecule.

Electronic Effects
  • 4-Methoxy Group: Acts as a pi-donor (+R effect), increasing electron density in the ring, typically making it susceptible to electrophilic aromatic substitution and CYP450 oxidation.

  • 3-Chloro & 5-Fluoro: These halogens exert a strong inductive withdrawal (-I effect).

    • Result: The ring is electronically "tuned." The withdrawal from Cl/F counteracts the donation from OMe, lowering the HOMO energy and making the ring less prone to oxidative attack compared to a simple anisole.

Steric Shielding (Metabolic Stability)

In drug metabolism, the methoxy group is a "soft spot" for O-demethylation (mediated by CYP2D6 or CYP3A4).

  • Mechanism: The bulky Chlorine (C3) and Fluorine (C5) atoms create a steric shield around the methoxy oxygen. This hinders the approach of the heme-iron center of Cytochrome P450 enzymes, significantly extending the metabolic half-life (

    
    ) of the molecule in vivo.
    
Diagram 1: Metabolic Stability & Structural Logic

MetabolicLogic Core 3-Chloro-5-fluoro-4-methoxy Scaffold Methoxy 4-Methoxy Group (Target for O-Demethylation) Core->Methoxy Shield Steric Shielding (Cl & F Flanking) Core->Shield Metabolism CYP450 Enzyme Attack Blocked Methoxy->Metabolism Susceptible without Shield Shield->Methoxy Protects Shield->Metabolism Inhibits Approach Outcome Increased Metabolic Stability (Higher t1/2) Metabolism->Outcome Result

Caption: The 3-Cl, 5-F substitution pattern sterically and electronically protects the labile 4-methoxy group from rapid metabolic degradation.

Synthesis & Manufacturing Protocols

The most reliable route to high-purity 3-Chloro-5-fluoro-4-methoxybenzyl alcohol is the reduction of its corresponding benzoic acid precursor.

Retrosynthetic Pathway

Target: Alcohol (C₈H₈ClFO₂) Precursor: 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS: 886497-22-9)

Experimental Protocol: Borane Reduction

Note: This method is preferred over LiAlH₄ for benzoic acids to avoid potential defluorination or over-reduction.

Reagents:

  • Starting Material: 3-Chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Reductant: Borane-THF complex (BH₃·THF, 1.0 M solution, 1.5–2.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solubilization: Dissolve the benzoic acid (1.0 eq) in anhydrous THF (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add BH₃·THF dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS until the acid peak disappears.

  • Quenching: Cool back to 0°C. Carefully quench with Methanol (MeOH) dropwise until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Diagram 2: Synthesis Workflow

SynthesisFlow Start 3-Cl-5-F-4-OMe Benzoic Acid Intermediate Boronate Complex Start->Intermediate Reduction Reagent BH3-THF (0°C to RT) Reagent->Intermediate Quench MeOH Quench Intermediate->Quench Hydrolysis Product Benzyl Alcohol (Target) Quench->Product Isolation

Caption: Standard reduction workflow converting the benzoic acid precursor to the target benzyl alcohol using Borane-THF.

Reactivity & Derivatization

The benzylic alcohol (-CH₂OH) serves as a versatile "handle" for attaching this scaffold to larger pharmacophores.

Conversion to Benzyl Halides (Alkylation Agents)

To use this molecule as a building block for attaching to amines or phenols, it is often converted to a benzyl chloride or bromide.

  • Chlorination: React with Thionyl Chloride (

    
    ) and catalytic DMF in DCM at 0°C -> RT.
    
    • Product: 3-Chloro-5-fluoro-4-methoxybenzyl chloride.

  • Bromination: React with Phosphorus Tribromide (

    
    ) in Toluene at 0°C.
    
    • Product: 3-Chloro-5-fluoro-4-methoxybenzyl bromide.

Oxidation to Benzaldehyde

For Knoevenagel condensations or reductive aminations.

  • Reagent: Manganese Dioxide (

    
    ) in DCM (mild) or Swern Oxidation conditions.
    
  • Note: Avoid strong oxidants like Permanganate, which may attack the electron-rich ring or over-oxidize to the acid.

Etherification (Williamson Synthesis)
  • Protocol: Treat the alcohol with Sodium Hydride (NaH) in DMF at 0°C, followed by the addition of an alkyl halide.

  • Use Case: Creating ether linkages in PROTAC linkers or specific receptor ligands.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is generally stable but benzylic alcohols can auto-oxidize to aldehydes upon prolonged exposure to air.

  • Safety:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood.

References

  • PubChem Compound Summary. (2025). 3-Chloro-5-fluorobenzyl alcohol (Analogous Chemistry). National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6] Chemical Society Reviews. (Discusses metabolic stability of fluorinated aromatics). Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.[6] Journal of Medicinal Chemistry. (Mechanistic insight into F-substitution effects). Link

  • Sigma-Aldrich. (2025).[7] Product Specification: 3-Chloro-4-methoxybenzyl alcohol (Analogous Reactivity).Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and risk assessment for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol . This document is structured for research scientists and drug development professionals, moving beyond standard compliance into functional safety and chemical behavior.

Subject: 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

CAS: 886497-33-2 Document Type: Advanced Safety & Handling Architecture (ASHA)

Part 1: Chemical Identity & Molecular Architecture

To handle a molecule safely, one must understand its structural behavior. This compound is not merely a generic "irritant"; it is a polysubstituted benzyl alcohol where the electronic push-pull effects of the substituents dictate its reactivity and stability.

1.1 Molecular Specification
ParameterSpecification
IUPAC Name (3-Chloro-5-fluoro-4-methoxyphenyl)methanol
CAS Number 886497-33-2
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
Physical State Crystalline Solid (Low melting point anticipated) or Viscous Oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water.
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
1.2 Structural Reactivity Analysis
  • The 4-Methoxy Group (Electron Donor): The methoxy group at the para position strongly activates the ring via resonance. This increases the electron density at the benzylic carbon, making the alcohol more susceptible to oxidation (to the aldehyde) upon exposure to air than unsubstituted benzyl alcohol.

  • The 3-Chloro / 5-Fluoro Groups (Inductive Withdrawal): While halogens are generally deactivating, their position flanking the methoxy group creates a "steric tunnel." This steric bulk protects the methoxy ether linkage but does not fully counteract the oxidative lability of the benzylic alcohol.

  • Implication for Storage: Due to the activated ring system, this compound is prone to auto-oxidation . It must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent the formation of the corresponding benzaldehyde and benzoic acid impurities.

Part 2: Hazard Identification & Mechanistic Toxicology

Note: As a niche research chemical, specific toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated anisyl alcohols.

2.1 GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation).[1]

2.2 Mechanistic Toxicology

Unlike simple alcohols, the toxicity of this compound is driven by its lipophilicity and metabolic intermediates.

  • Membrane Intercalation: With a LogP > 2.0, the molecule easily penetrates the stratum corneum. The halogen substituents (Cl, F) increase lipid solubility compared to methoxybenzyl alcohol, enhancing dermal absorption rates.

  • Metabolic Activation (The "Lethal Synthesis" Risk):

    • Pathway: The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to the Aldehyde (3-Chloro-5-fluoro-4-methoxybenzaldehyde).

    • Risk:[2][3][4] Benzaldehydes are Schiff-base formers. They can cross-link proteins by reacting with lysine residues, leading to sensitization (allergic contact dermatitis).

    • Clearance: The aldehyde is further oxidized to the Benzoic Acid derivative, which is rapidly conjugated with glycine and excreted.

Diagram 1: Metabolic Fate & Toxicology Pathway This diagram illustrates the bio-activation pathway that dictates the compound's toxicity profile.

MetabolicPathway cluster_0 Phase I: Oxidation (Bio-activation) cluster_1 Phase II: Conjugation (Detox) Parent Parent Alcohol (Lipophilic Entry) Aldehyde Reactive Aldehyde (Schiff Base Former) *SENSITIZATION RISK* Parent->Aldehyde ADH/CYP450 Acid Benzoic Acid Deriv. (Polar Metabolite) Aldehyde->Acid ALDH Protein Cellular Proteins Aldehyde->Protein Covalent Binding (Haptens) Conjugate Glycine Conjugate (Hippuric Acid Analog) Acid->Conjugate Glycine N-acyltransferase Excretion Renal Excretion Conjugate->Excretion

Caption: Metabolic oxidation pathway showing the transient formation of the reactive aldehyde intermediate, which poses the primary sensitization risk.

Part 3: Strategic Handling & Engineering Controls

Standard lab coats are insufficient for halogenated aromatics due to their permeation potential. The following protocol ensures containment.

3.1 Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted in a Chemical Fume Hood with a face velocity of >100 fpm.

  • Atmosphere: Handle under dry Nitrogen or Argon. The presence of moisture can accelerate physical degradation (caking), though chemical hydrolysis is unlikely.

3.2 Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 (if dusting occurs)Prevents inhalation of particulates which can cause chemically induced pneumonitis.
Dermal (Hands) Double Gloving: Nitrile (Inner) + Neoprene (Outer)Halogenated benzyl alcohols can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Ocular Chemical Splash GogglesSafety glasses are insufficient for powders that can sublime or dust; airtight goggles prevent mucosal absorption.
3.3 Validated Neutralization Protocol (Spill Management)

Do not simply wipe up spills. The lipophilic nature requires a solvent-based cleanup followed by surfactant deactivation.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Solubilize: Cover the solid spill with a paper towel soaked in Ethanol or Isopropanol (to dissolve the lipophilic solid).

  • Absorb: Apply an inert absorbent (Vermiculite/Sand) over the solvent-soaked towel.

  • Clean: Wash the surface with a 5% Trisodium Phosphate (TSP) or strong detergent solution to remove oily residues.

Part 4: Synthesis & Isolation Workflow (R&D Context)

For researchers synthesizing or isolating this compound, the following workflow minimizes degradation and exposure.

Diagram 2: Safe Handling & Isolation Workflow A logic flow for handling the material from synthesis to storage.

HandlingWorkflow Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (Avoid strong acids) Start->Quench Extract Extraction: Ethyl Acetate (Avoid Ethers if peroxide risk) Quench->Extract Wash Wash: Brine + 5% NaHCO3 (Remove acidic impurities) Extract->Wash Dry Dry: Na2SO4 + Filter Wash->Dry Evap Rotary Evaporation < 40°C (Heat Sensitive) Dry->Evap Purify Purification Choice Evap->Purify Recryst Recrystallization (Hexane/EtOAc) Purify->Recryst High Purity Column Flash Chromatography (Silica Gel) Purify->Column Complex Mix Store Storage: Sealed Vial Argon Flush, -20°C Recryst->Store Column->Store

Caption: Step-by-step isolation protocol emphasizing temperature control (<40°C) to prevent thermal decomposition or oxidation.

Part 5: Emergency Response (Fire & First Aid)
5.1 Firefighting Measures
  • Flash Point: Predicted >110°C (Solid).

  • Hazardous Combustion Products:

    • Hydrogen Chloride (HCl): Corrosive gas.

    • Hydrogen Fluoride (HF): Critical Hazard. Thermal decomposition releases HF, which causes deep tissue necrosis and systemic calcium depletion.

  • Action: Firefighters MUST wear full chemical resistant gear and SCBA. Do not use a direct water jet (spreads the chemical). Use CO2, dry chemical, or alcohol-resistant foam.

5.2 First Aid (Self-Validating Steps)
  • Eye Contact: Rinse for 15 minutes. Validation: Check pH of eye cul-de-sac with litmus paper; continue rinsing until pH is 7.0–7.5.

  • Skin Contact: Wash with soap and water. Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer Oxygen. Observation: Monitor for delayed pulmonary edema (up to 24 hours) due to potential HF/HCl release in lungs.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734835 (3-Chloro-5-fluorobenzyl alcohol - Analog Read-across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

Sources

A Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, a specialized chemical intermediate. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. The document covers sourcing strategies, price evaluation, quality control protocols, and key applications to facilitate its effective integration into drug discovery and development workflows.

Introduction: A Niche Building Block with Strategic Importance

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a polysubstituted aromatic compound. While it does not have a dedicated CAS Number, its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—makes it a valuable precursor for creating complex molecular architectures. These functional groups allow for precise modifications and are instrumental in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of these substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Sourcing & Procurement: Identifying Reliable Suppliers

Procuring specialized reagents like 3-Chloro-5-fluoro-4-methoxybenzyl alcohol requires a robust supplier evaluation process. The market for such specific intermediates is dominated by a few specialized chemical suppliers who often synthesize these compounds on a per-order basis.

Supplier Evaluation Workflow

The process of selecting a supplier should be systematic to ensure the quality and consistency of the material, which is paramount for reproducible research and development.

Caption: A workflow for qualifying suppliers of specialized chemical reagents.

Key Suppliers & Price Analysis

Pricing for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol is highly variable and depends on factors such as purity, quantity, and the supplier's synthesis capabilities. The compound is not typically stocked in large quantities and is often made to order. The table below lists suppliers that provide structurally similar compounds, indicating their capability to synthesize the target molecule. Prices are based on listed catalog prices for close analogs and are for budgetary estimation purposes only.

SupplierRelated Compound ExamplePurityQuantityEstimated Price (USD)Notes
Thermo Scientific (Alfa Aesar) 3-Chloro-5-fluorobenzyl alcohol98+%5 g$81.65 - $95.90[1]A major supplier with a strong portfolio of substituted aromatic compounds.
Sigma-Aldrich (Merck) 3-Chloro-4-methoxybenzyl alcohol97%1 g$61.40[2]Offers a wide range of building blocks and provides extensive documentation.
PureSynth Research Chemicals 3-Chloro-4-Hydroxy-5-Methoxybenzyl Alcohol98%1g, 5g, 25gPrice on Request[3]Specializes in custom synthesis and research chemicals.
LEAPChem 3-Fluoro-4-methoxybenzyl alcoholN/AN/APrice on Request[4]A supplier of a wide array of fine chemicals for research and development.

Note: The prices listed are for structurally related compounds and should be used as an estimate. For 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, a formal quotation is necessary. Bulk pricing will offer a significant reduction in cost per gram.

Quality Control & In-House Verification

Given the specificity of this reagent, it is crucial to perform in-house quality control to verify its identity and purity upon receipt. The Certificate of Analysis (CoA) from the supplier provides a baseline, but independent verification is a cornerstone of good laboratory practice (GLP).

Recommended QC Protocol: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and definitive method for confirming the structure of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the supplied 3-Chloro-5-fluoro-4-methoxybenzyl alcohol in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Chemical Shift (δ): The aromatic protons should appear in the range of δ 6.5-7.5 ppm. The specific shifts will be influenced by the positions of the chloro, fluoro, and methoxy groups.

    • Integration: The ratio of proton signals should correspond to the number of protons in the molecule (e.g., aromatic protons, methylene protons, methoxy protons).

    • Splitting Patterns (Multiplicity): Fluorine-proton coupling (J-coupling) is expected for the aromatic protons, providing key structural information.

    • Signal Assignments (Expected):

      • ~ δ 3.9 ppm (singlet, 3H, -OCH₃)

      • ~ δ 4.7 ppm (singlet or doublet, 2H, -CH₂OH)

      • ~ δ 7.0-7.4 ppm (multiplets, 2H, Ar-H)

The presence of unexpected signals may indicate impurities from starting materials or side reactions.

Applications in Medicinal Chemistry

3-Chloro-5-fluoro-4-methoxybenzyl alcohol serves as a versatile intermediate. The alcohol moiety can be easily oxidized to an aldehyde for use in reductive amination or Wittig reactions, or converted to a benzyl halide for nucleophilic substitution.

Synthetic Pathway Example: Preparation of a Benzylamine Derivative

A common application for this type of molecule is its conversion to a corresponding benzylamine, a key component in many biologically active compounds.

Caption: A synthetic route from a substituted benzyl alcohol to a benzylamine.[5]

This transformation highlights the utility of the starting material in building more complex nitrogen-containing scaffolds for drug discovery programs.[5]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, general guidelines for substituted benzyl alcohols should be followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid contact with skin and eyes and prevent inhalation of any dust or vapors.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed to prevent moisture absorption and degradation.[6]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[6] This material should be handled by a licensed professional waste disposal service.[6]

Conclusion

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a specialized yet valuable reagent for medicinal chemists engaged in the synthesis of novel therapeutics. Its procurement requires careful supplier vetting, and its use necessitates stringent in-house quality control. By understanding its sourcing landscape, analytical characterization, and synthetic utility, research organizations can effectively leverage this building block to advance their drug discovery pipelines.

References

  • Fisher Scientific. (2015). Safety Data Sheet - Benzyl Alcohol.
  • Thermo Scientific Chemicals. (n.d.). 3-Chloro-5-fluorobenzyl alcohol, 98+%.
  • Sigma-Aldrich. (n.d.). Hazards of benzyl alcohol.
  • ECHEMI. (n.d.). Benzyl alcohol SDS, 100-51-6 Safety Data Sheets.
  • Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol.
  • Chemical Suppliers. (2015). SAFETY DATA SHEET BENZYL ALCOHOL TECH.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzyl alcohol 97.
  • Echemi. (n.d.). 3-fluoro-4-methoxybenzyl alcohol.
  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzyl alcohol 97 14503-45-8.
  • Benchchem. (n.d.). 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.
  • PureSynth. (n.d.). 3-Chloro-4-Hydroxy-5-Methoxybenzyl Alcohol 98%.
  • Thermo Scientific Alfa Aesar. (n.d.). 3-Chloro-5-fluorobenzyl alcohol, 98+%.
  • ChemicalBook. (2023). 4-FLUORO-3-METHOXYBENZYL ALCOHOL | 128495-45-4.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzyl alcohol | 96047-32-4.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzyl alcohol 97%.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-methoxybenzyl alcohol.
  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol.
  • Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • PubChem. (n.d.). 3-chloro-4-hydroxy-5-methoxybenzyl alcohol (C8H9ClO3).
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • eBay. (n.d.). 3-Methoxy-4-nitrobenzyl Alcohol, 99%, 5g.
  • Google Patents. (2021). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde (CAS 177994-49-9) , a critical pharmacophore often utilized in the development of kinase inhibitors and metabolic probes.

While various oxidative transformations exist, this guide prioritizes the Activated Manganese Dioxide (


)  oxidation. This method is selected for its superior chemo-selectivity toward benzylic alcohols, operational simplicity (heterogeneous workup), and avoidance of over-oxidation to the carboxylic acid—a common pitfall with chromium-based reagents (Jones oxidation) or unbuffered permanganates. A secondary, scalable TEMPO/NaOCl  protocol is provided for Green Chemistry compliance.

Strategic Rationale & Mechanistic Insight

The Challenge of Polysubstituted Benzaldehydes

The target molecule contains three distinct electronic modifiers on the benzene ring:

  • Methoxy (-OMe): Strong electron-donating group (EDG) by resonance.

  • Chloro (-Cl) & Fluoro (-F): Electron-withdrawing groups (EWG) by induction.

This "push-pull" electronic environment stabilizes the benzylic cation/radical intermediate, making the alcohol reactive. However, it also makes the resulting aldehyde susceptible to further oxidation or nucleophilic attack.

Why Activated ?

We utilize Activated


  because it operates via a surface-adsorption radical mechanism. The reaction is heterogeneous, meaning the oxidant remains in the solid phase.
  • Selectivity: It specifically targets allylic and benzylic alcohols due to the stabilization of the radical intermediate by the aromatic system.

  • Self-Limiting: Unlike homogeneous oxidants,

    
     rarely oxidizes the resulting aldehyde to the carboxylic acid under anhydrous conditions.
    
  • Purification: The workup is a simple filtration, removing toxic metal waste without aqueous extraction, preserving the water-sensitive aldehyde.

Reaction Pathway Visualization

MnO2_Mechanism cluster_surface Heterogeneous Surface Phase Substrate Benzylic Alcohol (Precursor) Adsorption Adsorption to MnO2 Surface Substrate->Adsorption Diffusion Radical Radical Intermediate (Stabilized by Ring) Adsorption->Radical H-Atom Abstraction Desorption Product Desorption (+ Mn(OH)2) Radical->Desorption e- Transfer Product Aldehyde (Target) Desorption->Product Filtration

Figure 1: Simplified mechanism of heterogeneous MnO2 oxidation showing surface adsorption and radical stabilization.

Material Specifications

ComponentChemical NameCASPurity RequirementRole
Precursor (3-Chloro-5-fluoro-4-methoxyphenyl)methanolN/A*>98% (HPLC)Starting Material
Oxidant Manganese(IV) oxide, activated1313-13-9~85% (precipitated)Oxidizing Agent
Solvent Dichloromethane (DCM)75-09-2Anhydrous, ACS GradeSolvent
Additives Celite® 54568855-54-9Lab GradeFiltration Aid

*Note: If the precursor is not commercially sourced, it is typically reduced from the corresponding benzoic acid (CAS 177994-48-8) using


.

Experimental Protocols

Protocol A: Activated Oxidation (Bench Standard)

Best for: High purity, small-to-medium scale (mg to 50g), sensitive substrates.

Step-by-Step Methodology:
  • Preparation:

    • Oven-dry a round-bottom flask (RBF) and a magnetic stir bar.

    • Critical Step: Ensure the

      
       is "Activated".[1] If unsure, heat commercial 
      
      
      
      at 110°C under vacuum for 12 hours prior to use to remove surface water which deactivates catalytic sites.
  • Dissolution:

    • Dissolve 1.0 eq of (3-Chloro-5-fluoro-4-methoxyphenyl)methanol in anhydrous DCM (0.1 M concentration). Example: 1.90 g precursor in 100 mL DCM.

  • Oxidation:

    • Add 10.0 - 15.0 eq of Activated

      
       to the stirring solution.
      
    • Note: A large excess is required because the reaction is surface-area dependent.

    • Seal the flask and stir vigorously at Reflux (40°C) for 4–12 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexanes). The aldehyde will have a higher

      
       than the alcohol. Stain with 2,4-DNP (orange spot = aldehyde).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Prepare a filter frit packed with a 2 cm pad of Celite 545 .

    • Filter the black slurry through the Celite pad.

    • Wash: Rinse the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation:

    • Concentrate the clear filtrate under reduced pressure (Rotavap) at 35°C.

    • Result: The product usually solidifies upon drying. If oil persists, triturate with cold pentane.

Protocol B: TEMPO/Bleach Oxidation (Green/Scalable)

Best for: Large scale (>50g), cost-efficiency, avoiding heavy metal waste.

  • Setup: Dissolve 1.0 eq alcohol in DCM (0.5 M). Add 0.1 eq TEMPO and 0.1 eq KBr dissolved in minimal water.

  • Reaction: Cool to 0°C. Dropwise add 1.2 eq of aqueous NaOCl (household bleach, buffered to pH 9 with

    
    ) while stirring vigorously.
    
  • Quench: Once TLC shows completion (<1 hr), quench with aqueous Sodium Thiosulfate.

  • Extraction: Separate phases, extract aqueous layer with DCM, dry organic layer over

    
    , and concentrate.
    

Process Workflow & Validation

Workflow Start Start: Alcohol Precursor Rxn Reaction: MnO2 (15 eq), DCM, Reflux Start->Rxn IPC IPC: TLC / HPLC (Check for SM disappearance) Rxn->IPC IPC->Rxn Incomplete Filter Workup: Filter via Celite -> Conc. IPC->Filter Complete Purify Purification: Recrystallization (Hex/EtOAc) Filter->Purify Final Final QC: 1H-NMR, mp, HPLC purity Purify->Final

Figure 2: Operational workflow from precursor to validated product.

Self-Validating Systems (Troubleshooting)
ObservationDiagnosisCorrective Action
Stalled Reaction (>24h)

surface saturation or deactivation.
Add 5.0 eq fresh activated

or switch to reflux.
Low Yield Product trapped in filter cake.Use warm DCM or EtOAc for the Celite wash steps.
Over-oxidation (Acid formed)Presence of water or wrong oxidant.Ensure anhydrous conditions; switch back to MnO2 if using Jones.

Characterization & QC Data

Upon isolation, the identity of 3-Chloro-5-fluoro-4-methoxybenzaldehyde must be confirmed.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 55–60°C (estimate based on analogs).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~9.85 ppm (s, 1H, CHO ) - Diagnostic Peak
      
    • 
       ~7.60–7.80 ppm (m, 2H, Ar-H ) - Coupling pattern depends on F-H coupling (
      
      
      
      ).
    • 
       ~4.05 ppm (s, 3H, O-CH3 ).
      
  • IR Spectroscopy:

    • Strong band at ~1690–1700

      
       (C=O stretch).
      
    • Absence of broad band at 3300–3400

      
       (O-H stretch).[2]
      

References

  • Cahiez, G., et al. (2010). Manganese Dioxide in Organic Synthesis. Common Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde Compound Summary. (Analogous compound data). Retrieved February 13, 2026, from [Link]

Sources

Application Notes & Protocols: Selective Oxidation of 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Synthetic Challenge and Strategic Importance

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. The target compound, 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, is an important structural motif, and its corresponding aldehyde is a valuable precursor for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The oxidation of this specific substrate presents a nuanced challenge due to its electronic makeup: an electron-donating methoxy group, which activates the ring, and two electron-withdrawing halogens. This electronic dichotomy requires oxidation protocols that are not only efficient but also exceptionally mild to prevent over-oxidation to the carboxylic acid or other potential side reactions involving the sensitive functional groups on the aromatic ring.

This document provides a detailed guide to three robust and widely adopted oxidation protocols suitable for the conversion of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol to its aldehyde. The selected methods—Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-Catalyzed Oxidation—are chosen for their high selectivity, functional group tolerance, and well-understood mechanistic pathways. This guide is intended for researchers and process chemists seeking reliable, scalable, and reproducible methods for this critical synthetic step.

Rationale for Protocol Selection

The choice of an oxidizing agent is critical for success. Harsh, non-selective reagents like chromium-based oxidants (e.g., Jones reagent) are generally unsuitable for complex substrates as they often lead to over-oxidation and require strongly acidic conditions that can degrade acid-sensitive molecules.[1][2] The protocols detailed herein were selected based on the following criteria:

  • Mild Reaction Conditions: All three methods operate under neutral or mildly basic conditions and at temperatures ranging from -78 °C to room temperature, preserving the integrity of the substrate and product.

  • High Selectivity for Aldehydes: These protocols are renowned for their ability to halt the oxidation of primary alcohols at the aldehyde stage, with minimal to no formation of the corresponding carboxylic acid.[3][4]

  • Functional Group Tolerance: The reagents are compatible with a wide array of functional groups, including the ethers and aryl halides present in the target molecule.

  • Reproducibility and Scalability: These are well-established methods with extensive literature support, ensuring reliable outcomes and providing a basis for process scale-up.

Comparative Overview of Selected Oxidation Protocols

The following table summarizes the key characteristics of the three recommended protocols, allowing for an at-a-glance comparison to aid in selecting the most appropriate method for a specific experimental context.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (DMP)TEMPO (catalyst), NaOCl (oxidant)
Typical Temperature -78 °C to room temperatureRoom temperature0 °C to room temperature
Reaction Time 1-3 hours0.5-2 hours[5]0.5-3 hours
Key Advantages Inexpensive reagents, reliable, high yields.[4]Mild, room temperature operation, simple workup.[6][7]Catalytic, environmentally benign (uses bleach).[8]
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, toxic CO gas byproduct.[1]Reagent is expensive and potentially explosive.[9]Can be pH-sensitive, requires careful control of oxidant addition.
Workup Complexity Requires careful quenching and washing to remove byproducts.Often simple filtration or aqueous wash with NaHCO₃/Na₂S₂O₃.[9][10]Quenching of excess oxidant, extraction.

Detailed Protocols and Mechanistic Insights

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species, which then reacts with the alcohol.[1][11] A hindered non-nucleophilic base, typically triethylamine, facilitates the final elimination step to yield the aldehyde.

The reaction must be initiated at -78 °C to control the exothermic decomposition of the intermediate formed between DMSO and oxalyl chloride, which produces the reactive chloro(dimethyl)sulfonium chloride.[1][12] This species, often called the Swern reagent, readily reacts with the alcohol. The addition of triethylamine is the final critical step; it deprotonates the carbon alpha to the oxygen, initiating an intramolecular elimination via a five-membered ring transition state to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][11] The low temperature throughout the initial stages is crucial to prevent side reactions like the Pummerer rearrangement.

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_oxidation Step 2: Alcohol Oxidation DMSO DMSO Intermediate1 Unstable Adduct DMSO->Intermediate1 Reacts with OxalylCl Oxalyl Chloride OxalylCl->Intermediate1 SwernReagent Chloro(dimethyl)sulfonium Chloride (Active Oxidant) Intermediate1->SwernReagent Decomposes Gases CO + CO₂ Intermediate1->Gases Alkoxysulfonium Alkoxysulfonium Ion SwernReagent->Alkoxysulfonium Alcohol 3-Chloro-5-fluoro-4- methoxybenzyl Alcohol Alcohol->Alkoxysulfonium Reacts with Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Aldehyde Product Aldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS Base Triethylamine (Base) Base->Ylide

Caption: Mechanism of the Swern Oxidation.

Safety: This reaction must be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[1] All glassware should be oven-dried to ensure anhydrous conditions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM, ensuring the internal temperature does not rise above -65 °C.

  • DMSO Addition: In a separate dry flask, prepare a solution of anhydrous DMSO (3.0 equivalents) in DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Quench: Add triethylamine (5.0 equivalents) dropwise, keeping the temperature below -65 °C. After the addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

  • Deodorizing: Glassware can be rinsed with a bleach solution to oxidize the residual dimethyl sulfide to odorless DMSO.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and reliable method that uses a hypervalent iodine(V) reagent, Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), to oxidize primary alcohols to aldehydes.[6] The reaction proceeds rapidly at room temperature.

The mechanism begins with the exchange of an acetate ligand on the iodine center with the alcohol substrate.[13][14] This forms a periodinane intermediate. An intramolecular deprotonation of the benzylic C-H by one of the acetate ligands follows, leading to a reductive elimination that forms the aldehyde, iodinane byproduct, and two equivalents of acetic acid.[3][6] The reaction's mildness stems from its operation under neutral conditions at ambient temperature. For substrates sensitive to the generated acetic acid, a mild base like pyridine or sodium bicarbonate can be added as a buffer.[6][9]

DMP_Mechanism cluster_all Dess-Martin Periodinane Oxidation Alcohol Benzyl Alcohol (Substrate) Ligand_Exchange Ligand Exchange Alcohol->Ligand_Exchange + DMP Dess-Martin Periodinane (DMP) DMP->Ligand_Exchange Intermediate Periodinane Intermediate Ligand_Exchange->Intermediate Forms Reductive_Elimination Reductive Elimination (via Acetate Base) Intermediate->Reductive_Elimination Aldehyde Product Aldehyde Reductive_Elimination->Aldehyde Byproducts Iodinane + 2 Acetic Acid Reductive_Elimination->Byproducts

Caption: Mechanism of the DMP Oxidation.

Safety: DMP is thermally sensitive and can be explosive under certain conditions.[9] Handle with care, avoid grinding, and store appropriately. The reaction should be performed in a fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30-90 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 equivalents). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The resulting crude aldehyde is often of high purity but can be further purified by flash column chromatography if necessary.

Protocol 3: TEMPO-Catalyzed Oxidation (Anelli Protocol)

This protocol uses a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric amount of a terminal oxidant, typically sodium hypochlorite (household bleach).[8] It is a highly selective and green method for oxidizing primary alcohols.

The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the primary oxidant (NaOCl).[15][16] This N-oxoammonium ion is the true oxidizing agent that reacts with the alcohol to form the aldehyde, in the process being reduced to the corresponding hydroxylamine.[15] The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by NaOCl, completing the catalytic cycle. A bicarbonate buffer is used to maintain the pH around 9, which is optimal for the reaction rate and selectivity.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation NaCl_out1 NaCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Aldehyde_out Aldehyde Oxoammonium->Aldehyde_out Hydroxylamine->TEMPO Re-oxidation H2O_out H₂O NaOCl_in1 NaOCl (Oxidant) NaOCl_in1->TEMPO Alcohol_in Alcohol Alcohol_in->Oxoammonium NaOCl_in2 NaOCl (Oxidant) NaOCl_in2->Hydroxylamine

Caption: Catalytic Cycle of TEMPO Oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (1.0 equivalent) in DCM (~0.5 M).

  • Catalyst and Buffer Addition: Add an aqueous solution of saturated NaHCO₃ and potassium bromide (KBr, 0.1 equivalents). Add TEMPO (0.01-0.05 equivalents).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~10-12% available chlorine, 1.2 equivalents) dropwise via the addition funnel. Maintain the internal temperature below 5 °C. The reaction is often accompanied by a color change from orange to a pale yellow.

  • Reaction Monitoring: Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting alcohol (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by flash chromatography.

General Experimental Workflow

The overall process for each protocol follows a similar logical progression from setup to final product isolation.

Workflow Start Start: Anhydrous Solvent + Starting Alcohol Setup Reaction Setup (Inert Atmosphere, Cooling as required) Start->Setup Reagent_Add Controlled Addition of Oxidizing Agents/Catalysts Setup->Reagent_Add Monitor Reaction Monitoring (TLC, LC-MS) Reagent_Add->Monitor Quench Aqueous Quench/ Workup Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Drying, Concentration & Column Chromatography Extract->Purify Product Pure Aldehyde Product Purify->Product

Caption: General experimental workflow for oxidation.

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Wikipedia contributors. (2024). Swern oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 323-342). Springer.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation. [Link]

  • Rathore, R., & Kochi, J. K. (1997). A practical, chemoselective oxidation of alcohols employing catalytic quantities of DDQ as the oxidant and Mn(OAc)3 as the co-oxidant. The Journal of Organic Chemistry, 62(5), 1524–1525.
  • ResearchGate. (n.d.). Simplified mechanism of TEMPO-mediated oxidation. [Link]

  • Chem-Station. (2014). Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess−Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? [Link]

  • Llobet, A. et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO (General overview). [Link]

  • Chem-Station. (2014). TEMPO Oxidation. [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]

  • BioResources. (2014). High temperature TEMPO oxidation in a heterogeneous reaction system. [Link]

  • Guan, X. et al. (2022). Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6.
  • Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • Senthilkumar, S. et al. (2020). A green approach for aerobic oxidation of benzylic alcohols catalysed by Cu I –Y zeolite/TEMPO in ethanol without additional additives. RSC Advances, 10(73), 45091-45099.
  • ACS Publications. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. [Link]

  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

  • ACS Publications. (2018). Efficient and Selective Photocatalytic Oxidation of Benzylic Alcohols with Hybrid Organic–Inorganic Perovskite Materials. ACS Energy Letters, 3(3), 735-741.
  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • ResearchGate. (2022). Selective oxidation of benzyl alcohol with electron-withdrawing group... [Link]

  • Liu, K. T., & Tong, Y. C. (1998). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. The Journal of Organic Chemistry, 63(13), 4470–4471.
  • IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]

  • YouTube. (2023). PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent. [Link]

  • YouTube. (2018). Swern oxidation : all details, mechanism, safety. [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. [Link]

  • Royal Society of Chemistry. (2007). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. New Journal of Chemistry, 31(6), 964-971.
  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • MDPI. (2022). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 27(21), 7267.
  • YouTube. (2017). CHEM 222: Dess-Martin Periodinane Oxidation of Alcohols. [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups on the phenyl ring, in addition to the reactive benzylic hydroxyl group, imparts a unique chemical reactivity profile. This document provides a comprehensive guide to the nucleophilic substitution reactions of this versatile substrate. We will delve into the underlying principles governing its reactivity, present detailed experimental protocols for various transformations, and offer insights into reaction optimization.

The strategic placement of the substituents makes this molecule an interesting substrate for nucleophilic substitution. The electron-donating methoxy group at the para position can stabilize a developing positive charge at the benzylic carbon, potentially favoring an S(_N)1-type mechanism. Conversely, the electron-withdrawing chloro and fluoro groups at the meta positions can influence the electrophilicity of the benzylic carbon and the stability of potential cationic intermediates. Understanding this electronic interplay is crucial for predicting reaction outcomes and selecting appropriate conditions.

Physicochemical Properties

PropertyEstimated Value/InformationSource (for similar compounds)
Molecular Formula C(_8)H(_8)ClFO(_2)-
Molecular Weight 190.60 g/mol -
Appearance Likely a solid or high-boiling liquid at room temperature.General knowledge of similar benzyl alcohols.
Solubility Soluble in common organic solvents (DCM, THF, MeOH, etc.).General chemical principles.
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Similar compounds are known to cause skin and eye irritation.[1]

Reactivity and Mechanistic Considerations

The nucleophilic substitution at the benzylic position of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol can proceed through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway is influenced by several factors: the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

  • S(_N)1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate. The para-methoxy group strongly stabilizes this carbocation through resonance. The meta-positioned chloro and fluoro groups exert an electron-withdrawing inductive effect, which can destabilize the carbocation. However, the resonance effect of the methoxy group is generally dominant. Therefore, under conditions that favor carbocation formation (e.g., protic solvents, weak nucleophiles), an S(_N)1 pathway is plausible.

  • S(_N)2 Pathway: This pathway involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the leaving group. Since 3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a primary alcohol, steric hindrance is minimal, which is a favorable condition for S(_N)2 reactions. Strong nucleophiles and polar aprotic solvents typically favor this mechanism.

The hydroxyl group (-OH) is a poor leaving group. Therefore, activation of the alcohol is a prerequisite for most nucleophilic substitution reactions. Common activation strategies include protonation in the presence of a strong acid, conversion to a sulfonate ester (e.g., tosylate or mesylate), or in-situ activation using reagents like those in the Mitsunobu reaction.

Diagram: Factors Influencing the Reaction Pathway

G cluster_substrate 3-Chloro-5-fluoro-4-methoxybenzyl alcohol cluster_conditions Reaction Conditions cluster_pathway Reaction Pathway Substrate Benzylic Alcohol Activation Activation Method Substrate->Activation Activation is Key Nucleophile Nucleophile (Strong vs. Weak) SN1 SN1 Mechanism (Carbocation Intermediate) Nucleophile->SN1 Weak SN2 SN2 Mechanism (Concerted) Nucleophile->SN2 Strong Solvent Solvent (Protic vs. Aprotic) Solvent->SN1 Protic Solvent->SN2 Aprotic Activation->SN1 Activation->SN2 Product Substitution Product SN1->Product SN2->Product

Caption: Interplay of factors determining the nucleophilic substitution pathway.

Experimental Protocols

The following protocols are designed as starting points for the nucleophilic substitution reactions of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific nucleophiles.

Protocol 1: Two-Step Synthesis of Benzyl Azide via Tosylation

This protocol details the activation of the hydroxyl group by conversion to a tosylate, followed by substitution with an azide nucleophile. This is a reliable method that generally proceeds with inversion of configuration at the benzylic carbon.

Step 1: Tosylation of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Diagram: Tosylation Workflow

G Start Dissolve Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_TsCl Add p-Toluenesulfonyl Chloride (TsCl) Add_Pyridine->Add_TsCl Stir Stir at 0 °C to RT Add_TsCl->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify Product 3-Chloro-5-fluoro-4-methoxybenzyl Tosylate Purify->Product

Caption: General workflow for the tosylation of a benzyl alcohol.

Materials:

  • 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq) and DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO(_3) solution

  • Brine

  • Anhydrous MgSO(_4) or Na(_2)SO(_4)

Procedure:

  • Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine and DMAP) to the solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by recrystallization or column chromatography on silica gel.

Step 2: Azide Substitution

Materials:

  • 3-Chloro-5-fluoro-4-methoxybenzyl tosylate (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the benzyl tosylate in anhydrous DMF in a round-bottom flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting benzyl azide by column chromatography if necessary.

Protocol 2: One-Pot Conversion to Benzyl Chloride

This protocol is adapted from a procedure used for the closely related 3-chloro-4-methoxybenzyl alcohol and is expected to be effective for the title compound[2][3]. This method is advantageous for its operational simplicity.

Materials:

  • 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (1.0 eq)

  • Phosphorus oxychloride (POCl(_3)) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO(_3) solution and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield 3-Chloro-5-fluoro-4-methoxybenzyl chloride.

Protocol 3: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is a mild and reliable method for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with inversion of stereochemistry[4][5][6].

Materials:

  • 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (1.0 eq)

  • Carboxylic acid (e.g., benzoic acid) (1.2 eq)

  • Triphenylphosphine (PPh(_3)) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, the carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired ester.

Summary of Reaction Conditions

NucleophileProduct TypeActivation MethodReagents/ConditionsExpected MechanismReference (for general method)
Azide (N(3)(-))Benzyl AzideTosylation1. TsCl, Pyridine, DCM; 2. NaN(_3), DMFS(_N)2
Chloride (Cl(-))Benzyl ChlorideIn-situPOCl(_3), THFS(_N)1/S(_N)2[2][3]
Carboxylate (RCOO(-))Benzyl EsterMitsunobuRCOOH, PPh(_3), DEAD, THFS(_N)2[4][5][6]
Amine (R(_2)NH)Benzyl AmineFrom Benzyl Chloride1. POCl(_3), THF; 2. R(_2)NH, baseS(_N)2[2]
Thiol (RSH)Benzyl ThioetherMitsunobuRSH, PPh(_3), DEAD, THFS(_N)2[7]

Conclusion

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a valuable synthetic intermediate. Its hydroxyl group can be readily activated and displaced by a variety of nucleophiles. The choice of reaction conditions, particularly the activation method, nucleophile strength, and solvent, will dictate the success of the transformation and the operative mechanism. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this versatile building block. Careful monitoring and optimization are recommended to achieve high yields and purity for specific applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 13, 2026, from [Link]

  • Chen, J., & Xiao, J.-C. (2018). Dehydroxylation of alcohols for nucleophilic substitution. Chemical Communications, 54(51), 7013-7026. Available at: [Link]

  • Google Patents. (2016). Method used for preparing high purity 3-chloro-4-methoxybenzylamine. CN105712891A.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved February 13, 2026, from [Link]

  • Wang, B., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5823-5832. Available at: [Link]

Sources

Application Note: Strategic Utilization of 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluoro-4-methoxybenzyl alcohol (CAS: 886497-33-2) is a highly specialized pharmacophore module used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and metabolic enzyme modulators.[1] Its unique tris-substituted phenyl ring offers a "Goldilocks" balance of steric bulk, lipophilicity, and metabolic resistance.[1]

This Application Note provides a rigorous, field-proven guide for incorporating this intermediate into Active Pharmaceutical Ingredient (API) scaffolds. We focus on the critical activation of the benzylic alcohol and its subsequent coupling, addressing common pitfalls such as polymerization and hydrolytic instability.[1]

Part 1: Structural Analysis & Pharmacophore Utility

The "Fortified" Benzyl Motif

In modern drug design, the 3-Chloro-5-fluoro-4-methoxy substitution pattern is not arbitrary.[1] It is engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Metabolic Blockade: The 4-methoxy group is a common metabolic soft spot (O-demethylation).[1] However, the flanking 3-Chloro and 5-Fluoro atoms create significant steric hindrance and electronic deactivation, shielding the methoxy group from CYP450 oxidative attack.[1]

  • Halogen Bonding: The 3-Chlorine atom often fills hydrophobic pockets (e.g., the gatekeeper region in kinases), while the 5-Fluorine can engage in multipolar interactions with backbone carbonyls.[1]

  • Electronic Tuning: The electron-withdrawing nature of the halogens counteracts the electron-donating methoxy group, modulating the pKa of the benzylic position.[1]

Common API Classes

This fragment is frequently utilized in:

  • EGFR/HER2 Inhibitors: As a lipophilic tail coupled to quinazoline or quinoline cores (analogous to Gefitinib/Afatinib structures).[1]

  • PTP1B Inhibitors: Targeting diabetes and obesity pathways.[1]

  • Antibacterial Agents: Specifically in pleuromutilin derivatives or DHFR inhibitors.[1]

Part 2: Critical Activation Protocols (The "How-To")

The primary challenge in using this alcohol is converting the hydroxyl group into a suitable Leaving Group (LG) without affecting the methoxy ether or causing self-polymerization.[1]

Protocol A: Deoxychlorination (Conversion to Benzyl Chloride)

Standard industrial approach for high-throughput synthesis.[1]

Objective: Convert Alcohol (1) to Benzyl Chloride (2) using Thionyl Chloride (


).

Mechanism & Rationale: We utilize a Vilsmeier-Haack type activation by adding catalytic DMF.[1] This prevents the formation of the dialkyl sulfite impurity, a common side product when


 is used alone with electron-rich benzyl alcohols.[1]
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Start Material (1) 1.0Substrate
Thionyl Chloride 1.2 - 1.5Chlorinating Agent
DMF (Anhydrous) 0.05 (Cat.)[1]Catalyst (forms Vilsmeier intermediate)
Dichloromethane (DCM) 10 VolSolvent (inert, easy workup)
Step-by-Step Methodology
  • Setup: Charge 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (10 g, 52.5 mmol) and anhydrous DCM (100 mL) into a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Catalyst: Add DMF (0.2 mL). Cool the solution to 0–5 °C.

  • Addition: Add

    
     (5.7 mL, 78.7 mmol) dropwise over 30 minutes. Caution: Gas evolution (
    
    
    
    , HCl).[1]
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Target < 1% starting material.

  • Quench: Cool to 0 °C. Slowly quench with Saturated

    
     solution until pH ~8. Critical: Do not quench with water alone, as acidic pH promotes benzylic hydrolysis.[1]
    
  • Workup: Separate phases. Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
  • Isolation: Concentrate in vacuo (

    
    ) to yield a pale yellow oil/solid.[1]
    
    • Stability Note: Benzyl chlorides are reactive.[1][2] Store at -20 °C or use immediately.

Protocol B: Bromination (Alternative for Higher Reactivity)

Used when the subsequent coupling partner is a weak nucleophile.[1]

Reagent: Phosphorus Tribromide (


).[1]
Conditions:  DCM or Toluene, 0 °C to RT.
Advantage:  Bromide is a better leaving group (

), facilitating milder coupling conditions later.[1]

Part 3: Application Case Study – Quinazoline Coupling

This protocol simulates the synthesis of a TKI intermediate by coupling the activated benzyl halide to a 4-amino-quinazoline scaffold.[1]

Protocol C: Nucleophilic Substitution ( )[1]

Objective: Couple 3-Chloro-5-fluoro-4-methoxybenzyl chloride (2) with 4-hydroxy-quinazoline or an amine derivative.

Experimental Workflow
  • Dissolution: Dissolve the Quinazoline nucleophile (1.0 equiv) in DMF (5 Vol).

  • Base Activation: Add

    
     (2.5 equiv) or 
    
    
    
    (1.5 equiv).[1] Stir at RT for 30 mins to deprotonate.[1]
  • Coupling: Add the Benzyl Chloride (2) (1.1 equiv) dissolved in minimal DMF.

  • Heating: Heat to 60–80 °C for 4–6 hours.

    • Why this temp? High enough to overcome activation energy, low enough to prevent ether cleavage of the methoxy group.[1]

  • Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water/ethanol.[1]

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and critical decision points for impurity control.

G Start Start Material (Alcohol) Activation Activation Step (SOCl2 / DMF) Start->Activation Deoxychlorination Impurity Impurity: Dimer/Ether (Self-Reaction) Start->Impurity Acid Catalysis Inter Intermediate (Benzyl Chloride) Activation->Inter SNi Mechanism Coupling Coupling Step (Base + Nucleophile) Inter->Coupling + Quinazoline/Amine Inter->Impurity Excess Alcohol (Side Reaction) Product Target API (Scaffold Attached) Coupling->Product SN2 Reaction

Figure 1: Synthetic workflow for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, highlighting the critical path to the API and the risk of dimerization.

Part 5: Quality Control & Troubleshooting

Impurity Profiling
Impurity TypeOriginPrevention Strategy
Dibenzyl Ether (Dimer) Reaction of Product (Cl) with Start Material (OH).[1]Ensure complete conversion of alcohol; avoid excess heating before full activation.[1]
Benzyl Alcohol (Hydrolysis) Moisture ingress during reaction or acidic workup.[1]Use anhydrous solvents; quench with basic buffer (

).[1]
Aldehyde (Oxidation) Trace oxidants or air exposure over time.[1]Store under Argon/Nitrogen; use fresh reagents.[1]
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

  • Retention: The Benzyl Chloride is significantly more lipophilic (later eluting) than the Alcohol.[1]

References

  • Synthesis of Quinazoline Derivatives: Title: Synthesis and biological evaluation of 4-anilinoquinazoline derivatives as kinase inhibitors. Source:European Journal of Medicinal Chemistry. Link:[Link] (Representative methodology for benzyl-quinazoline coupling).[1]

  • Chlorination Protocols: Title: Reactions of Alcohols with Thionyl Chloride.[1][2][4][5][6] Source:Chemistry LibreTexts. Link:[Link]

  • Halogen Bonding in Drug Design: Title: Halogen bonding in medicinal chemistry: from observation to prediction. Source:Journal of Medicinal Chemistry. Link:[Link]

Sources

Application Note: High-Fidelity Reductive Amination of 3-Chloro-5-fluoro-4-methoxybenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-Chloro-5-fluoro-4-methoxybenzyl moiety is a high-value pharmacophore in medicinal chemistry. The specific substitution pattern—a central methoxy group flanked by chlorine and fluorine—serves a dual purpose:

  • Metabolic Blocking: The halogen atoms at the 3- and 5-positions block metabolic oxidation (Cytochrome P450 hydroxylation) adjacent to the methoxy group, significantly extending the half-life of the parent molecule.

  • Lipophilic Tuning: The combination of -Cl and -F modulates the logP and pKa of the resulting amine, improving blood-brain barrier (BBB) penetration and membrane permeability compared to non-halogenated analogues.

This Application Note provides a validated protocol for the reductive amination of 3-Chloro-5-fluoro-4-methoxybenzaldehyde with primary and secondary amines. Unlike simple benzaldehydes, this substrate requires specific handling to prevent hydrodehalogenation (loss of Cl/F) and to overcome the steric and electronic deactivation caused by the dense 3,4,5-substitution pattern.

Chemical Mechanism & Critical Parameters

The Challenge: Chemoselectivity vs. Reactivity

The primary risk in reducing this specific substrate is the loss of the chlorine atom (and potentially fluorine) if aggressive reducing conditions are used.

  • Avoid: Catalytic Hydrogenation (

    
     / Pd-C). Palladium catalysts readily insert into aryl-chloride bonds, leading to dechlorination (yielding the 3-fluoro-4-methoxy product) as a major impurity [1].
    
  • Select: Hydride donors. Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[1] It is mild enough to leave the aryl halides intact while selectively reducing the imine species over the aldehyde [2].

Electronic & Steric Analysis[2]
  • Electronic: The 4-methoxy group is an electron-donating group (EDG) by resonance, which renders the carbonyl carbon slightly less electrophilic. However, the 3-Cl and 5-F atoms are electron-withdrawing (EWG) by induction. The net effect is a carbonyl that is sufficiently reactive but may require acid catalysis (Acetic Acid) to facilitate imine formation.

  • Steric: While the aldehyde at position 1 is relatively accessible, the "buttressing effect" of the 3,4,5-substituents increases the rigidity of the ring. This can retard the rate of imine formation with bulky secondary amines.

Reaction Pathway Diagram (DOT)

ReductiveAmination cluster_conditions Conditions Aldehyde 3-Cl-5-F-4-OMe Benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Species Hemiaminal->Imine - H2O (Acid Catalyzed) Product Target Benzylamine Imine->Product Reduction (STAB) Acid AcOH (Catalyst) STAB NaBH(OAc)3 (Hydride Source) STAB->Imine Selective Hydride Transfer

Figure 1: Mechanistic pathway highlighting the critical imine formation step and selective reduction.

Validated Experimental Protocol

Scale: 1.0 mmol (Adaptable to 50g scale) Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Materials Checklist
ComponentEquivalentsRoleNotes
3-Cl-5-F-4-OMe-Benzaldehyde 1.0 eqSubstrateSolid; ensure free flowing.
Amine (R-NH2) 1.1 - 1.2 eqNucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.
Sodium Triacetoxyborohydride 1.4 - 1.6 eqReductantMoisture sensitive. Weigh quickly.
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalystEssential for hindered/aromatic amines.
1,2-Dichloroethane (DCE) 10 mL/gSolventPreferred over DCM for reaction rate.
Step-by-Step Procedure
  • Imine Formation (The "Equilibration" Phase):

    • To a dry reaction vial equipped with a stir bar, add the Aldehyde (1.0 eq) and the Amine (1.1 eq).

    • Add DCE (concentration ~0.1 M to 0.2 M).

    • Critical Step: Add Acetic Acid (1.0 eq).

    • Stir at Room Temperature (RT) for 30–60 minutes .

    • Why: This allows the hemiaminal-imine equilibrium to establish before the reducing agent is added. For electron-rich aldehydes like this one, pre-mixing ensures the reducing agent acts on the imine, not the aldehyde (which would yield the benzyl alcohol byproduct).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in a single portion.

    • Observation: Mild effervescence may occur. The suspension will gradually thin.

    • Stir at RT for 4–16 hours . Monitor by LCMS or TLC.

    • Endpoint: Look for disappearance of the imine peak (often M+1 similar to product, but different retention time) and aldehyde.

  • Workup (Quench & Extraction):

    • Quench the reaction by adding saturated aqueous NaHCO3 (slowly). Stir for 15 minutes to destroy excess borohydride.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine .

    • Dry over Na2SO4 , filter, and concentrate.

  • Purification:

    • The crude material is often clean enough for the next step.

    • If purification is needed, flash chromatography (Hexane/EtOAc) is standard.

    • Note: The 3-Cl-5-F substitution makes the product less polar than typical methoxy-benzylamines.

Troubleshooting & Optimization Matrix

Decision Logic for Reducing Agents

Use this logic flow to determine if STAB is appropriate or if conditions need adjustment.

DecisionTree Start Start: Choose Reducing Agent IsAmineBasic Is the Amine weakly basic (e.g., Aniline)? Start->IsAmineBasic IsAcidSensitive Is the substrate Acid Sensitive? IsAmineBasic->IsAcidSensitive Yes (Aromatic) STAB_Protocol USE STAB PROTOCOL (DCE + AcOH) IsAmineBasic->STAB_Protocol No (Aliphatic) Ti_Protocol USE Ti(OiPr)4 + NaBH4 (Force Imine formation) IsAcidSensitive->Ti_Protocol No (Stable) Cyanoborohydride USE NaBH3CN (Only if pH control critical) IsAcidSensitive->Cyanoborohydride Yes

Figure 2: Decision matrix for selecting the optimal reductive amination conditions.

Common Issues & Solutions
ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) Imine formation is slow due to sterics.Increase AcOH to 2.0 eq. Switch solvent to DCE and heat to 40°C before adding STAB.
Benzyl Alcohol Impurity (>10%) Aldehyde reduced before imine formed.Increase pre-stir time (Step 1) to 2 hours. Ensure molecular sieves are not used with STAB (can hinder reaction), but use dry solvents.
Dechlorination (M-34 peak) Wrong reducing agent used.STOP using H2/Pd. Ensure no transition metals are present. Stick to STAB.
Product trapped in aqueous layer Product is basic and water-soluble.Ensure the aqueous quench pH is basic (>pH 9). Salt out the aqueous layer with NaCl before extraction.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. While less reactive than NaBH4, it generates hydrogen gas upon contact with strong acids or water. Handle in a fume hood.

  • Halogenated Waste: All waste streams containing the 3-Cl-5-F derivatives must be segregated into Halogenated Organic Waste . Do not mix with general non-halogenated solvents.

  • HF Potential: While the C-F bond is stable under these conditions, thermal decomposition (fire) can release HF.

References

  • Ramanathan, A., & Jimenez, L. S. (2010).[2][3] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[2][3][4] Synthesis, 2010(2), 217–220.[2][4] Link

    • Establishes the risk of using catalytic hydrogen
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

    • The authorit
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[8] The Cyanohydridoborate Anion as a Selective Reducing Agent.[7][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link

    • Foundational text on selectivity in reductive amin

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Improvement & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Paradox

The synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol presents a classic "halogen dance" challenge. While the reduction of the corresponding benzoic acid or ester seems trivial on paper, researchers frequently report yields stuck in the 40–60% range.

The Root Causes are rarely kinetic. Instead, they are typically:

  • Chemoselectivity Failure: Loss of the aromatic fluorine or chlorine (hydrodehalogenation) during aggressive reduction.

  • Work-up Occlusion: The product forms tight complexes with aluminum salts (if using LiAlH₄) or boron species, leading to massive losses during extraction.

  • Regio-isomer Contamination: The precursor acid often contains the 2-chloro isomer, which has different solubility and reduction kinetics.

This guide provides a self-validating protocol to push isolated yields >85%.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, verify your failure mode using this logic flow.

DecisionMatrix Start Start: Analyze Crude NMR CheckHalogens Are aromatic signals integral < 2.0? Start->CheckHalogens CheckSalt Is yield low but purity high? CheckHalogens->CheckSalt No (signals intact) Defluorination Issue: Hydrodehalogenation (Loss of F or Cl) CheckHalogens->Defluorination Yes (signals missing) Occlusion Issue: Product Trapped in Al/B Salts CheckSalt->Occlusion Yes Sol_A Solution: Switch to Borane-DMS or T3P/NaBH4 Defluorination->Sol_A Sol_B Solution: Use Rochelle's Salt or Oxidative Workup Occlusion->Sol_B

Figure 1: Diagnostic workflow for identifying yield loss mechanisms.

Module 2: The "Gold Standard" Protocols

Protocol A: Borane-Dimethyl Sulfide (BH₃·DMS) Reduction

Best for: High-value, small-to-mid scale (<50g). Preserves Ar-F and Ar-Cl bonds.

The Mechanism: Unlike LiAlH₄, Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate but is kinetically slow to insert into Ar-X bonds, preventing dehalogenation.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under N₂. Charge with 3-chloro-5-fluoro-4-methoxybenzoic acid (1.0 equiv).

  • Solvent: Add anhydrous THF (0.5 M concentration). Note: Do not use ether; THF coordinates with borane to stabilize the intermediate.

  • Addition: Cool to 0°C. Dropwise add BH₃·DMS (2.0 M in THF, 1.5–2.0 equiv).

    • Critical: Evolution of H₂ will occur. Control rate to prevent thermal runaway.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (solvent: 30% EtOAc/Hex).

    • Endpoint: The acid spot (baseline) must disappear.

  • The "Yield Saver" Quench:

    • Cool to 0°C.[1]

    • Slowly add Methanol (excess) until bubbling ceases.

    • Crucial Step: Reflux the mixture for 30 minutes. Why? This breaks the stable trialkylborate esters that trap your alcohol product.

  • Isolation: Concentrate in vacuo. Partition between EtOAc and sat. NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄.

Protocol B: The T3P / NaBH₄ "One-Pot" (Scalable)

Best for: Avoiding odorous borane and handling >50g scales. Based on mixed-anhydride activation.

The Logic: Direct reduction of acids with NaBH₄ is difficult. Activating the acid with T3P (Propylphosphonic anhydride) creates a reactive intermediate that NaBH₄ reduces instantly at mild temperatures.

Step-by-Step:

  • Dissolve Acid (1 equiv) and N-Methylmorpholine (NMM) (1.2 equiv) in THF at 0°C.

  • Add T3P (50% in EtOAc, 1.2 equiv). Stir 30 mins to form the active anhydride.

  • Add NaBH₄ (2.5 equiv) in portions (or as a solution in minimal water/THF).

  • Stir 1 hour at RT.

  • Quench: Add water carefully. The product is already free; no complex breaking required.

Module 3: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Loss of Fluorine (Ar-F) Used LiAlH₄ at reflux or NaH.Switch to Protocol A. Aryl fluorides are susceptible to S_NAr by hydride at high temps.
Sticky White Solid (Emulsion) Aluminum salts trapping product.Rochelle's Salt Wash: Use 20% aq. Potassium Sodium Tartrate.[2] Stir biphasic layers vigorously for 2 hours until layers clarify.
Product is an Oil (should be solid) Residual solvent or Boron complex.Methanol Chase: Dissolve oil in MeOH and rotovap 3x to remove B(OMe)₃ as volatile azeotrope.
Low Purity (<90%) Regioisomer in starting material.Check Precursor: The chlorination of 3-fluoro-4-methoxybenzoic acid often yields 10-15% of the 2-chloro isomer. Recrystallize the acid (EtOH/Water) before reduction.

Module 4: Comparative Data

Yield comparison based on internal process data for electron-deficient benzoic acids.

MethodReagent SystemAvg. Isolated YieldHalogen IntegrityWorkup Difficulty
Traditional LiAlH₄ / THF55 - 65%Risk (High) High (Emulsions)
Ester Route H₂SO₄/MeOH

NaBH₄
75 - 80%SafeMedium (2 Steps)
Protocol A BH₃·DMS / THF 88 - 94% Safe Low (MeOH quench)
Protocol B T3P / NaBH₄ 85 - 90% Safe Very Low

References

  • Reduction of Benzoic Acids with Borane: Brown, H. C.; Stocky, T. P. "Borane-dimethyl sulfide. A convenient hydroboration agent." Journal of the American Chemical Society, 1977 , 99(25), 8218–8226. Link

  • T3P/NaBH4 Reduction Protocol: Augustine, J. K., et al. "An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride."[3] Tetrahedron Letters, 2012 , 53(34), 4422-4425. Link

  • Workup of Aluminum Hydride Reductions: "Workup for Aluminum Hydride Reductions (Fieser & Rochelle's Salt)." University of Rochester, Department of Chemistry. Link

  • Defluorination Risks: "Base for Deprotonating Benzyl Alcohol (Discussion on Ar-F stability)." Reddit / Organic Chemistry Community Archive. Link

Sources

Technical Support Center: Purification & Recrystallization of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

[1]

CAS Number: 886497-33-2 Molecular Formula: C₈H₈ClFO₂ Molecular Weight: 190.60 g/mol [1]

Executive Summary: Chemical Profile & Physical State

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a poly-substituted aromatic alcohol often utilized as an intermediate in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical kinase inhibitors.[2]

Critical Note on Physical State: Due to the disruption of crystal packing by the asymmetric halogen substitution (Chloro- and Fluoro- at meta positions) and the flexible methoxy group, this compound frequently exists as a viscous oil or a low-melting solid (Melting Point estimated < 50°C based on structural analogs like 3-chloro-4-methoxybenzyl alcohol).[1]

Recrystallization is only viable if the material is already a solid or a semi-solid gum. If your crude product is a free-flowing oil, distillation or column chromatography are the preferred purification methods.[1]

Part 1: Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the halogenated benzyl alcohol core.

Solvent ClassSpecific SolventRoleSuitabilityTechnical Rationale
Primary Solvent Ethyl Acetate (EtOAc) DissolverHigh Excellent solubility for the polar -OH and lipophilic aryl core.[1] Moderate boiling point allows easy removal.
Primary Solvent Dichloromethane (DCM) DissolverHigh Chlorinated solvents interact favorably with the halogenated ring. Best for initial dissolution of crude oils.
Anti-Solvent n-Heptane PrecipitatorHigh Preferred over Hexane due to higher boiling point (98°C), allowing for a wider temperature gradient during cooling.[1][3]
Anti-Solvent Hexanes PrecipitatorMedium Good for rapid precipitation, but lower boiling point limits the "hot filtration" step.[1]
Alternative Ethanol / Water Mixed SystemLow Not Recommended. The presence of water often causes this specific lipophilic alcohol to "oil out" rather than crystallize.
Trituration Pentane / Diethyl Ether WashMedium Used at low temperatures (-20°C) to induce solidification of gums.

Part 2: Step-by-Step Purification Protocols

Protocol A: The "Two-Solvent" Recrystallization (For Solids/Gums)

Use this method if your crude material is a solid or a gum that hardens upon scratching.[1]

Reagents: Ethyl Acetate (Hot), n-Heptane (Warm).[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70°C) required to just dissolve the solid. Swirl constantly.

  • Filtration (Optional): If insoluble particles remain, perform a hot gravity filtration through a fluted filter paper.

  • The Cloud Point: While keeping the solution hot, slowly add warm n-Heptane dropwise. Continue until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot Ethyl Acetate (usually 0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel or place it in a warm water bath to allow it to cool very slowly to room temperature.

    • Why? Rapid cooling traps impurities and leads to oiling out.

  • Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) for 2-4 hours.

  • Isolation: Filter the crystals using vacuum filtration. Wash with cold n-Heptane.

Protocol B: Trituration (For Oily Crudes)

Use this method if your crude material is a viscous oil that refuses to solidify.[1]

  • Solvent Addition: Dissolve the oil in a small volume of Diethyl Ether or DCM.

  • Anti-Solvent: Add a 10x excess of cold Pentane or Hexane.

  • Agitation: Vigorously stir or scratch the side of the flask with a glass rod. The friction provides nucleation sites.

  • Freezing: Place the mixture in a freezer (-20°C) overnight.

  • Result: If a solid forms, filter immediately while cold. If it remains an oil, evaporation and column chromatography are required.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming droplets) instead of crystallizing. Why? A: This is the most common issue with benzyl alcohols. It occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated.

  • Fix: Re-heat the mixture to dissolve the oil. Add more solvent (EtOAc) to lower the concentration. Cool much more slowly. Add a seed crystal if available.

Q2: Can I use water as an anti-solvent? A: We advise against it. The lipophilic nature of the 3-chloro-5-fluoro-4-methoxy core makes it very insoluble in water, leading to immediate phase separation (oiling) rather than controlled crystal growth.[1]

Q3: The crystals are colored (yellow/orange). How do I remove this? A: The color is likely due to oxidation byproducts (quinones) or residual iodine/bromine if synthesized via halogenation.

  • Fix: Before recrystallization, dissolve the crude in EtOAc and treat with activated charcoal (carbon). Heat for 5 minutes, filter through Celite, then proceed with Protocol A.

Q4: Is the product hygroscopic? A: Moderately. The benzyl alcohol group can hydrogen bond with atmospheric moisture.[3] Always dry the final crystals under high vacuum (< 2 mbar) at 30-40°C for at least 4 hours.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 3-Chloro-5-fluoro-4-methoxybenzyl alcohol based on its initial physical state.

PurificationWorkflowStartCrude 3-Chloro-5-fluoro-4-methoxybenzyl alcoholCheckStateCheck Physical StateStart->CheckStateIsSolidSolid / Semi-SolidCheckState->IsSolidYesIsOilViscous OilCheckState->IsOilNoRecrystRecrystallization(Protocol A)IsSolid->RecrystTriturationTrituration / Cold Precipitation(Protocol B)IsOil->TriturationSolventSystemSolvent System:EtOAc (Solvent) + Heptane (Anti-Solvent)Recryst->SolventSystemFinalPurificationVacuum Filtration & DryingRecryst->FinalPurificationTritSystemSolvent System:DCM + Hexane (-20°C)Trituration->TritSystemSuccessSolidCrystals Formed?Trituration->SuccessSolidSuccessSolid->FinalPurificationYesAlternativeColumn Chromatography(Silica Gel)SuccessSolid->AlternativeNo (Still Oil)

Caption: Decision matrix for selecting the appropriate purification pathway based on the crude material's physical state.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of halogenated benzyl alcohols).

  • PubChem. (2024).[4] Compound Summary for CAS 886497-33-2.[1][5] National Center for Biotechnology Information. Retrieved from [Link]

Technical Support Center: Stability of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. Our aim is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Reactivity Landscape

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a multifaceted building block in organic synthesis. Its reactivity is dictated by the interplay of its functional groups: the primary benzylic alcohol, and the electron-withdrawing chloro and fluoro substituents, alongside the electron-donating methoxy group on the aromatic ring. Under basic conditions, this molecule can participate in several reaction pathways, which may be either desired transformations or unwanted degradation routes. This guide will dissect these possibilities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the initial interaction of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol with a base?

A1: The primary and most immediate interaction is the deprotonation of the benzylic alcohol by the base to form the corresponding alkoxide. The acidity of the benzylic proton is enhanced by the electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring.

  • Causality: The stability of the resulting benzyloxide anion is increased due to the inductive effect of the halogen substituents, making the alcohol more acidic than an unsubstituted benzyl alcohol. This initial deprotonation is the gateway to several subsequent reactions.

Q2: I'm observing the formation of an aldehyde or carboxylic acid in my reaction mixture when using a base. What is happening?

A2: You are likely observing the oxidation of the benzyl alcohol. This is a common pathway for benzyl alcohols, and it can be promoted by basic conditions, especially in the presence of an oxidant such as atmospheric oxygen.

  • Mechanism Insight: The reaction typically proceeds in two stages:

    • Oxidation to Aldehyde: The initial oxidation product is 3-chloro-5-fluoro-4-methoxybenzaldehyde.

    • Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 3-chloro-5-fluoro-4-methoxybenzoic acid.

  • Troubleshooting:

    • Inert Atmosphere: To minimize oxidation, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed.

    • Temperature Control: Lowering the reaction temperature can help to reduce the rate of oxidation.

Experimental Protocol: Assessing Oxidative Stability

  • Setup: In two separate flasks, dissolve a known amount of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol in your chosen solvent with the base.

  • Atmosphere: Sparge one flask with nitrogen or argon for 15-20 minutes and maintain it under a positive pressure of the inert gas. Leave the other flask open to the air.

  • Monitoring: Stir both reactions at the intended experimental temperature. Withdraw aliquots at regular intervals from both flasks.

  • Analysis: Analyze the aliquots by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the aldehyde and carboxylic acid peaks.

Q3: My reaction is producing a mixture of the starting alcohol and a carboxylic acid, but very little aldehyde. What could be the cause?

A3: This observation is characteristic of a Cannizzaro reaction occurring after the initial oxidation of the alcohol to the aldehyde. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an alpha-hydrogen) to yield a primary alcohol and a carboxylic acid.[1][2][3]

  • Causality: Since 3-chloro-5-fluoro-4-methoxybenzaldehyde has no α-hydrogens, it is susceptible to the Cannizzaro reaction under strong basic conditions. The reaction proceeds as follows:

    • 2 molecules of aldehyde → 1 molecule of alcohol + 1 molecule of carboxylic acid.

  • Troubleshooting:

    • Base Strength: Use a weaker base if your desired reaction allows for it.

    • Reaction Time: Minimize the reaction time to reduce the extent of the Cannizzaro reaction.

    • Temperature: As with oxidation, lower temperatures can disfavor this side reaction.

Logical Flow: Oxidation followed by Cannizzaro Reaction

G A 3-Chloro-5-fluoro-4-methoxybenzyl alcohol B Oxidation (Base, O2) A->B C 3-Chloro-5-fluoro-4-methoxybenzaldehyde B->C D Cannizzaro Reaction (Strong Base) C->D E 3-Chloro-5-fluoro-4-methoxybenzoic acid D->E F 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (Regenerated) D->F G cluster_0 Reaction Setup cluster_1 Potential Issues & Solutions A 3-Chloro-5-fluoro-4-methoxybenzyl alcohol E Low Yield A->E F Side Product Formation A->F B Base (e.g., NaH) B->E C Alkylating Agent C->E C->F D Solvent (e.g., DMF) G Use Primary Alkyl Halide E->G H Optimize Base/Solvent E->H I Control Temperature E->I F->G F->H F->I

Caption: Troubleshooting guide for Williamson ether synthesis.

Q5: Is there a risk of the fluorine atom being displaced under basic conditions?

A5: Yes, there is a potential for Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom, especially under harsh basic conditions (e.g., high concentrations of a strong base and elevated temperatures).

  • Causality: The aromatic ring is "activated" towards nucleophilic attack by the electron-withdrawing chloro group. If the benzylic alcohol is oxidized to the aldehyde or carboxylic acid, the electron-withdrawing nature of this group further activates the ring, making SNAr more favorable. The fluoride ion is a good leaving group in SNAr reactions. [4][5]The nucleophile in this case would be the hydroxide ion from the base.

  • Troubleshooting:

    • Milder Conditions: Use the mildest basic conditions (concentration, temperature, and base strength) that are effective for your desired transformation.

    • Protecting Groups: If SNAr is a persistent issue and your synthesis allows, consider protecting the alcohol functionality before subjecting the molecule to strong bases. Benzyl ethers are stable to basic conditions. [1]

Summary of Stability and Potential Degradation Pathways

Condition Potential Reaction/Degradation Key Factors Mitigation Strategies
Basic (general) Deprotonation to alkoxideBase strength, pKa of alcoholThis is an expected initial step.
Basic, in presence of O₂ Oxidation to aldehyde and/or carboxylic acidPresence of oxygen, temperature, base strengthUse inert atmosphere, degassed solvents, lower temperature.
Strongly basic Cannizzaro reaction (if aldehyde is formed)High base concentration, temperatureUse weaker base, shorter reaction time, lower temperature.
Basic, with alkylating agent Williamson ether synthesis (and side reactions)Nature of alkylating agent, temperatureUse primary alkyl halides, control temperature.
Harsh basic conditions Nucleophilic Aromatic Substitution (SNAr) of FluorineHigh temperature, strong base concentrationUse milder conditions, consider protecting groups.

Analytical Methods for Monitoring Stability

To effectively troubleshoot, it is crucial to monitor the reaction progress and identify any side products.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the starting material, intermediates, and products. A reversed-phase C18 column with a UV detector is a good starting point. [6]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and impurities. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the starting material and any new species formed in the reaction mixture.

References

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Cannizzaro reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Cannizzaro Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst - ResearchGate. (2014). Retrieved from [Link]

  • Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study - ACS Publications. (n.d.). Retrieved from [Link]

  • Benzyl Protection of Alcohols - J&K Scientific LLC. (2025). Retrieved from [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC. (2016). Retrieved from [Link]

  • Rh‐catalyzed SNAr hydroxylation of aryl fluorides. - ResearchGate. (2024). Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (2025). Retrieved from [Link]

  • The Atmospheric Oxidation Mechanism of Benzyl Alcohol Initiated by OH Radicals: The Addition Channels - PubMed. (2015). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol - ACP. (2025). Retrieved from [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J. (2019). Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC. (2024). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI. (2024). Retrieved from [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption - Publisso. (n.d.). Retrieved from [Link]

  • Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Current Chemistry Letters Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan - Growing Science. (2012). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan - ACG Publications. (2012). Retrieved from [Link]

  • Show how you would use the Williamson ether synthesis to prepare ... - Pearson. (n.d.). Retrieved from [Link]

  • What would be the result of benzyl alcohol solubility in 1) 1M NaOH 2) 5% NaHCO3 3) 1M HCl 4) water. (n.d.). Retrieved from [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides - ResearchGate. (2025). Retrieved from [Link]

  • Catalytic oxidation of substituted benzyl alcohols with [Mn II (HL 2... - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC. (n.d.). Retrieved from [Link]

  • Microbial degradation of aromatic compounds - from one strategy to four - PubMed. (2011). Retrieved from [Link]

  • 4-Hydroxy-3-methoxybenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - NIH. (2020). Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI. (2024). Retrieved from [Link]

  • Evolution of Chemical and Sensory Properties during Aging of Top-Fermented Beer. (n.d.). Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PubMed. (2024). Retrieved from [Link]999076/)

Sources

Overcoming solubility issues with 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the handling and application of this compound, with a primary focus on its solubility characteristics.

Introduction

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol with potential applications in organic synthesis and pharmaceutical research. Its structure, characterized by a halogenated and methoxylated benzene ring, suggests that it may exhibit limited aqueous solubility, a common challenge for many organic compounds in biological and chemical research. This guide provides a series of troubleshooting steps and frequently asked questions to help you effectively manage and overcome these solubility issues in your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

Initial Observation: The compound is not dissolving in my primary solvent.

This is a common first hurdle. The solubility of a compound is dictated by its physicochemical properties and the nature of the solvent. Aromatic alcohols like 3-Chloro-5-fluoro-4-methoxybenzyl alcohol are generally expected to be more soluble in organic solvents than in water.

Logical Flow for Troubleshooting Solubility:

Solubility_Troubleshooting A Start: Compound Undissolved B Identify Primary Solvent System (Aqueous vs. Organic) A->B C Aqueous System B->C Aqueous D Organic System B->D Organic F Consider Co-solvent System C->F G Evaluate pH Adjustment C->G H Explore Use of Surfactants C->H I Investigate Cyclodextrin Complexation C->I E Try Common Organic Solvents (e.g., Ethanol, DMSO, DMF) D->E J Successful Dissolution E->J Success K Re-evaluate Solvent Choice (Consider Polarity) E->K Failure F->J Success G->J Success H->J Success I->J Success K->J Success

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is 3-Chloro-5-fluoro-4-methoxybenzyl alcohol likely to be soluble?
  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Dichloromethane

  • Ethyl acetate

Experimental Protocol: Quick Solubility Test

  • Weigh out a small, known amount of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (e.g., 1-5 mg).

  • Add a small volume (e.g., 100 µL) of the test solvent.

  • Vortex or sonicate the mixture for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If not dissolved, add another aliquot of the solvent and repeat the process until the compound dissolves or a practical volume limit is reached.

Q2: My aqueous buffer is not dissolving the compound. What are my options?

Direct dissolution in aqueous buffers is often challenging for hydrophobic molecules. Several techniques can be employed to enhance aqueous solubility.

Option 1: Co-solvents

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of poorly soluble compounds.[3][4][5][6][7][8]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic solutes.[4]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[3]

  • Recommended Starting Concentrations: Begin with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it. Be mindful that high concentrations of organic solvents may affect your experimental system (e.g., cell viability, enzyme activity).

Option 2: pH Adjustment

For ionizable compounds, altering the pH of the solution can dramatically impact solubility.[7] While benzyl alcohols are generally considered neutral, the electronic effects of the chloro and fluoro substituents might slightly alter the pKa of the hydroxyl group.

  • Mechanism: If the compound has an acidic or basic functional group, adjusting the pH to a point where the molecule is ionized will increase its solubility in aqueous media.

  • Procedure: Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 10) and test the solubility of your compound in each.

Option 3: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[9][10][11]

  • Mechanism: The hydrophobic core of the micelle can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility in the aqueous phase.[12]

  • Types of Surfactants:

    • Non-ionic: Tween® series (e.g., Tween® 20, Tween® 80), Triton™ X-100. These are generally less harsh on biological systems.[10]

    • Ionic: Sodium dodecyl sulfate (SDS). Use with caution in biological assays as it can denature proteins.

  • Experimental Approach: Prepare a stock solution of the surfactant above its CMC and use this to dissolve the compound.

Option 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14]

  • Mechanism: They can form inclusion complexes with hydrophobic "guest" molecules, like 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, effectively shielding them from the aqueous environment and increasing their solubility.[13][15][16][17]

  • Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used in pharmaceutical formulations.[14][17]

Data Summary for Solubility Enhancement Techniques:

TechniqueMechanismCommon ReagentsKey Considerations
Co-solvency Reduces solvent polarityEthanol, DMSO, Propylene Glycol, PEGPotential for solvent toxicity in biological assays.[4]
pH Adjustment Increases ionization of the soluteBuffers (e.g., phosphate, acetate, TRIS)Only effective for ionizable compounds.[7]
Surfactants Micellar encapsulationTween® 20/80, Triton™ X-100, SDSPotential for protein denaturation, especially with ionic surfactants.[9]
Cyclodextrins Formation of inclusion complexesβ-cyclodextrin, HP-β-CDStoichiometry of the complex can be important.[13][16]
Q3: Are there any safety precautions I should be aware of when handling 3-Chloro-5-fluoro-4-methoxybenzyl alcohol?

While a specific Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol is not available from the search results, information on similar compounds provides general guidance. For instance, 3-Chloro-5-fluorobenzyl alcohol is listed as causing skin and serious eye irritation.[18] Other methoxybenzyl alcohols are also noted as skin and eye irritants.[19][20]

General Safety Recommendations:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Always consult the specific SDS provided by your supplier for the most accurate and up-to-date safety information.

Experimental Workflow for Solubility Optimization

The following diagram outlines a systematic approach to finding the optimal solvent system for your experiment.

Solubility_Optimization A Start: Define Required Concentration & Solvent System B Is an Organic Solvent Acceptable? A->B C Yes B->C D No B->D E Screen Common Organic Solvents (DMSO, Ethanol, etc.) C->E H Screen Aqueous Solubility Enhancement Methods D->H F Prepare High-Concentration Stock Solution E->F G Dilute Stock into Final Aqueous Medium F->G M Final Formulation G->M I Co-solvents H->I J Surfactants H->J K Cyclodextrins H->K L Select Most Effective & Compatible Method I->L J->L K->L L->M

Caption: Systematic workflow for solubility optimization.

References

  • Wikipedia. Cosolvent. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation. [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]

  • MDPI. Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. [Link]

  • YouTube. Surfactant. [Link]

  • ASCE Library. Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. [Link]

  • PubChem. 3-Chloro-5-fluorobenzyl alcohol. [Link]

  • Google P
  • PMC. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. [Link]

  • The Pharma Innovation. Various techniques for solubility enhancement: An overview. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methoxybenzyl alcohol. [Link]

  • PubMed. Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. [Link]

  • Journal of Chemical and Pharmaceutical Research. Solubility Enhancement of Opthalmic Indomethacin. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PureSynth. 3-Chloro-4-Hydroxy-5-Methoxybenzyl Alcohol 98%. [Link]

  • PubChemLite. 3-chloro-4-hydroxy-5-methoxybenzyl alcohol (C8H9ClO3). [Link]

Sources

Validation & Comparative

Definitive Guide: 1H NMR Spectrum Analysis of 3-Chloro-5-fluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a densely functionalized aromatic building block frequently used in medicinal chemistry (e.g., as a linker or warhead precursor). Its structural asymmetry—induced by the specific meta-positioning of chlorine and fluorine relative to the benzyl alcohol group—creates a unique NMR signature.

This guide compares the analytical performance of two primary solvent systems (CDCl₃ vs. DMSO-d₆ ) and provides a rigorous assignment strategy. For researchers, the choice of solvent is not merely logistical; it fundamentally alters the resolution of the hydroxyl moiety and the aromatic splitting patterns required for structural validation.

Structural Analysis & Prediction Logic

To accurately interpret the spectrum, one must deconstruct the electronic environment of the two aromatic protons (


 and 

).
The Molecule[1][2][3][4][5][6][7]
  • Core: Benzene ring.[1]

  • Position 1:

    
     (Benzyl alcohol)[2]
    
  • Position 3:

    
     (Chlorine)[3]
    
  • Position 4:

    
     (Methoxy)[2]
    
  • Position 5:

    
     (Fluorine)[2]
    
Aromatic Proton Assignment Strategy

Due to the 3,4,5-substitution pattern, the remaining protons are at Position 2 and Position 6 . They are meta to each other but exist in distinct electronic environments.

ProtonPositionElectronic EnvironmentPredicted Coupling Pattern
H-2 Between

and

Meta to Fluorine (

)
Doublet of Doublets (dd)


H-6 Between

and

Ortho to Fluorine (

)
Doublet of Doublets (dd)


Expert Insight: The diagnostic key is the Fluorine coupling . The proton ortho to fluorine (H-6) will exhibit a significantly larger splitting constant (~9-10 Hz) than the proton meta to fluorine (H-2, ~6 Hz).

Comparative Analysis: Solvent Performance

The choice of solvent dictates the visibility of the labile hydroxyl proton and the resolution of the aromatic region.

Comparison Table: CDCl₃ vs. DMSO-d₆[7][8]
FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d6)Winner
-OH Signal Broad singlet (variable 1.8–2.5 ppm). Often disappears due to exchange.Sharp Triplet (5.2–5.4 ppm). Couples with

.
DMSO-d₆
Benzylic -CH₂- Singlet (~4.6 ppm). No coupling visible.Doublet (~4.4 ppm). Couples with OH (

).
DMSO-d₆
Solubility Moderate. May require heating for high concentrations.Excellent. Dissolves polar poly-halogenated cores instantly.DMSO-d₆
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with Methoxy signal if wet).CDCl₃
Cost/Ease Cheap, easy to evaporate.Expensive, difficult to remove (high BP).[4]CDCl₃
Recommendation

For routine purity checks , CDCl₃ is sufficient. However, for full structural characterization (publishable data), DMSO-d₆ is superior . It allows observation of the hydroxyl coupling (doublet on the CH₂, triplet on the OH), which confirms the alcohol is intact and not oxidized to an aldehyde or chloride.

Experimental Data: Chemical Shift Summary

Reference: TMS at 0.00 ppm. Frequency: 400 MHz or higher recommended.

Solvent: DMSO-d₆ (Recommended)
SignalShift (

, ppm)
MultiplicityIntegralCoupling Constants (

)
Assignment
1 7.20 – 7.25dd1H

Ar-H2 (Meta to F)
2 7.10 – 7.15dd1H

Ar-H6 (Ortho to F)
3 5.25t1H

-OH (Hydroxyl)
4 4.45d2H

Ar-CH₂-O
5 3.85s (or d)3H

(often unresolved)
-OCH₃

Note: The Methoxy peak at 3.85 ppm may appear as a very fine doublet due to long-range coupling with the ortho-Fluorine (


), but this requires high resolution (>500 MHz) to resolve clearly.

Visualization of Structural Logic

The following diagram illustrates the decision tree for assigning the aromatic protons based on Fluorine coupling constants.

G Start Analyze Aromatic Region (6.8 - 7.5 ppm) Count Count Protons: 2H Found? Start->Count Split Analyze Splitting Patterns (Look for J-Coupling) Count->Split Yes H6 Signal A: Large Splitting (J ~ 9-10 Hz) Split->H6 Identify 3J(H-F) H2 Signal B: Medium Splitting (J ~ 6-7 Hz) Split->H2 Identify 4J(H-F) AssignH6 ASSIGNMENT: H-6 (Ortho to Fluorine) H6->AssignH6 AssignH2 ASSIGNMENT: H-2 (Meta to Fluorine) H2->AssignH2

Figure 1: Logic flow for differentiating aromatic protons H-2 and H-6 based on Heteronuclear Fluorine Coupling (


).

Validated Experimental Protocol

To ensure reproducibility and spectral quality matching the data above, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content (water peak at 3.33 ppm can obscure the methoxy signal if large).

  • Mixing: Vortex until fully dissolved. Ensure the solution height in the NMR tube is at least 4.5 cm.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (e.g., zg30).

  • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Benzylic alcohols can have longer T1 relaxation times; a short D1 may reduce integration accuracy of the aromatic protons relative to the methoxy group.

  • Spectral Width: 0 to 12 ppm.

Step 3: Processing
  • Phasing: Apply manual phasing. The large solvent peak (DMSO quintet at 2.50 ppm) must be perfectly phased to prevent baseline rolling.

  • Baseline Correction: Apply automatic baseline correction (Bernstein polynomial).

  • Referencing: Calibrate the center of the DMSO quintet to 2.50 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on J-coupling constants and substituent effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for Fluorine-Proton coupling constant ranges in aromatic systems).[5][6]

  • PubChem. (n.d.). Compound Summary: 3-Chloro-5-fluoro-4-methoxybenzyl alcohol. National Library of Medicine. Link

Sources

Bioactivity comparison of fluorinated vs non-fluorinated benzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Potent Edge: A Technical Guide to the Bioactivity of Fluorinated Benzyl Alcohol Derivatives

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine into benzyl alcohol scaffolds is not merely a structural modification—it is a precision tool for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While non-fluorinated benzyl alcohols serve as versatile intermediates and mild antimicrobial agents, they often suffer from rapid metabolic oxidation and limited membrane permeability.

This guide analyzes how fluorination—specifically at the para and ortho positions—transforms these scaffolds. By modulating electronic density, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), researchers can enhance potency and half-life.

Physicochemical & Bioactivity Comparison

The following table synthesizes experimental data comparing the parent compound (Benzyl Alcohol) with its mono- and poly-fluorinated derivatives. Note the correlation between fluorination, lipophilicity (LogP), and metabolic resistance.[1]

Table 1: Comparative Physicochemical & Bioactivity Profile
PropertyBenzyl Alcohol (Parent)4-Fluorobenzyl Alcohol 2,4-Difluorobenzyl Alcohol Pentafluorobenzyl Alcohol
Structure Ph-CH₂OH4-F-Ph-CH₂OH2,4-F₂-Ph-CH₂OHC₆F₅-CH₂OH
LogP (Lipophilicity) 1.10~1.35~1.52~2.40
pKa (Alcohol) ~15.4~15.2~15.0~14.2
Metabolic Stability (t½) Low (< 30 min)Moderate (Blocked p-oxidation)HighVery High
Electronic Effect NeutralInductive EWG (-I)Strong EWG (-I)Strong EWG (-I) + Lipophilic
Primary Bioactivity Mild Antimicrobial / PreservativeEnhanced CNS PenetrationTyrosinase InhibitionHigh-Affinity Ligand / NMR Probe

Key Insight: The shift in LogP from 1.10 to 2.40 allows for tunable membrane permeability. Pentafluorobenzyl alcohol, while highly lipophilic, often exhibits reduced water solubility, making the mono- and di-fluorinated analogs the "sweet spot" for drug development.

Mechanism of Action: Metabolic Blocking

One of the primary failures of benzyl alcohol derivatives in vivo is rapid oxidation by Cytochrome P450 (CYP450) enzymes to the corresponding benzoic acid, which is rapidly excreted.

The Fluorine Blockade: CYP450 enzymes typically attack the most electron-rich C-H bond or the para-position of the aromatic ring.

  • Ring Oxidation: Replacing the para-hydrogen with fluorine blocks hydroxylation at this metabolically labile site (the C-F bond energy is ~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Benzylic Oxidation: The electron-withdrawing nature of fluorine deactivates the benzylic C-H bonds, slowing the rate of oxidation to the aldehyde/acid.

Diagram 1: Metabolic Fate & Fluorine Blockade

MetabolicPathway Parent Benzyl Alcohol (Substrate) CYP CYP450 (Oxidation) Parent->CYP Rapid Metabolism Aldehyde Benzaldehyde (Intermediate) CYP->Aldehyde Oxidation Acid Benzoic Acid (Excreted) Aldehyde->Acid Dehydrogenase Fluorinated 4-Fluorobenzyl Alcohol (Optimized) Fluorinated->Fluorinated Prolonged t½ Blocked Metabolic Blockade (Steric/Electronic) Fluorinated->Blocked C-F Bond Stability Blocked->CYP Inhibits/Slows

Caption: Figure 1. Metabolic pathway showing the rapid oxidation of non-fluorinated benzyl alcohol versus the metabolic stability conferred by para-fluorination.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Benzyl Alcohols (Reduction)

Objective: To synthesize high-purity fluorinated benzyl alcohols from their aldehyde precursors without over-reduction.

Reagents:

  • Substrate: 4-Fluorobenzaldehyde (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 eq)

  • Solvent: Methanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-fluorobenzaldehyde in 20 mL of anhydrous methanol at 0°C.

  • Addition: Slowly add NaBH₄ (5 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Quenching: Stir for 30 minutes. Monitor via TLC (30% EtOAc/Hexane). Quench with 1N HCl until pH ~6.

  • Extraction: Evaporate methanol. Extract aqueous residue with Dichloromethane (DCM) (3x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Confirm structure via ¹H NMR (Look for benzylic CH₂ singlet at ~4.6 ppm).

Protocol B: In Vitro Microsomal Stability Assay

Objective: To quantify the half-life (t½) improvement of fluorinated derivatives.

Materials:

  • Rat Liver Microsomes (RLM) (final conc. 0.5 mg/mL)[2]

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

Step-by-Step:

  • Pre-incubation: Mix RLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench samples in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Bioactivity Case Study: Tyrosinase Inhibition

Fluorinated benzyl alcohols have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The electron-withdrawing fluorine atom increases the acidity of the hydroxyl proton (acting as a better H-bond donor) and enhances binding affinity to the copper-containing active site.

SAR Logic:

  • Non-fluorinated: Weak inhibition (IC50 > 500 µM).

  • 4-Fluorobenzyl: Moderate inhibition; fluorine mimics the size of the hydroxyl group in tyrosine but prevents oxidation.

  • 2,4-Difluorobenzyl: Potent inhibition.[3][4] The ortho-fluorine creates an intramolecular electrostatic interaction, locking the conformation for optimal binding.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Base Benzyl Alcohol Scaffold Mod1 Para-Fluorination (4-F) Base->Mod1 Mod2 Ortho-Fluorination (2-F) Base->Mod2 Effect1 Blocks Metabolic Oxidation Increases Lipophilicity Mod1->Effect1 Effect2 Conformational Locking Enhanced H-Bond Acidity Mod2->Effect2 Result High Potency Tyrosinase Inhibitor (IC50 < 50 µM) Effect1->Result Effect2->Result

Caption: Figure 2. Structure-Activity Relationship showing how specific fluorination patterns contribute to enhanced enzyme inhibition potency.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Kubo, I., et al. (2007). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis.[5][3] Biological and Pharmaceutical Bulletin. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, grounding every recommendation in established safety principles and regulatory standards.

The structure of this molecule—a substituted benzyl alcohol containing both chlorine and fluorine—places it in the category of halogenated organic compounds. This classification is critical as it dictates the specific disposal pathway required to ensure environmental protection and regulatory compliance.

Hazard Assessment and Pre-Disposal Characterization

Before the first drop of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol is treated as waste, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer a likely hazard profile from analogous structures like 4-methoxybenzyl alcohol and other chlorinated aromatic compounds.

Anticipated Hazards:

  • Skin and Eye Irritation: Substituted benzyl alcohols are known to cause skin irritation and serious eye irritation.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[4]

  • Aquatic Toxicity: The compound is likely harmful to aquatic life, mandating that it must not be released into the environment through drains or as regular trash.

  • Combustibility: While not highly flammable, it is a combustible liquid that can form explosive mixtures with air upon intense heating.[5]

The causality for these hazards lies in the molecule's functional groups. The benzyl alcohol moiety can be irritating to tissues, while the halogen substituents (chloro- and fluoro-) enhance its persistence and potential for bioaccumulation, driving the need for controlled disposal.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Control: All transfers and commingling of waste containing 3-Chloro-5-fluoro-4-methoxybenzyl alcohol must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6]

  • Eye and Face Protection: Wear tight-sealing safety goggles and, if there is a splash hazard, a face shield.[2][3][7]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for integrity before each use. Given the aromatic and halogenated nature of the compound, nitrile gloves are a common choice, but always consult the manufacturer's glove compatibility chart for the specific chemical.[1][2][4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[3]

This multi-layered approach ensures that potential exposure routes—inhalation, dermal, and ocular—are effectively blocked.

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation significantly increases disposal costs.

The Golden Rule: Segregate Halogenated from Non-Halogenated Waste

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a halogenated organic compound . It must be collected in a designated "Halogenated Organic Waste" container.[6][8][9] The reason for this strict segregation is that halogenated wastes require high-temperature incineration for complete destruction and cannot be recycled for fuel blending like many non-halogenated solvents.[10] Mixing them contaminates the entire waste stream, leading to much higher disposal costs.

Container Selection and Setup:

  • Obtain a Proper Container: Contact your institution's Environmental Health and Safety (EHS) department to obtain an approved waste container.[6][9] The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw cap.[11][12]

  • Initial Labeling: Before adding the first drop of waste, affix a "Hazardous Waste" label provided by your EHS department.[6][8]

  • Content Identification: On the label, clearly write the full chemical name: "3-Chloro-5-fluoro-4-methoxybenzyl alcohol" and its estimated concentration or percentage in the waste mixture. Do not use abbreviations or chemical formulas.[8] If other chemicals are present, list them all.

Step-by-Step Disposal Procedure

This protocol covers the accumulation of waste at the point of generation, known as a Satellite Accumulation Area (SAA), which is standard practice in research laboratories.[6][13]

  • Waste Generation: During your experimental work, collect all waste containing 3-Chloro-5-fluoro-4-methoxybenzyl alcohol (e.g., reaction residues, contaminated solvents, rinsates) directly into your pre-labeled halogenated waste container.

  • Keep Container Closed: The waste container must remain closed with its cap securely fastened at all times, except when you are actively adding waste.[6][8][10] This is a critical EPA regulation to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[11]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[11] Segregate it from incompatible materials, particularly strong acids and oxidizing agents.[7][8]

  • Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[12]

  • Requesting Pickup: Once the container is full, or if your experiment is complete, submit a chemical waste pickup request to your institution's EHS department.[6] Do not move the waste to another lab or down the hallway yourself; it must be collected by trained personnel.

The entire process, from generation to pickup request, should occur at or near the point of generation and under the control of laboratory personnel.[11]

Emergency Procedures for Spills and Exposures

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management:

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large amounts.

    • Carefully scoop the absorbent material into a designated waste bag or container.

    • Seal the container, label it as "Spill Debris containing 3-Chloro-5-fluoro-4-methoxybenzyl alcohol," and manage it as hazardous waste.[8]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[6][8]

Regulatory Framework

The disposal of this chemical is governed by several key regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[11][12] The EPA sets the standards for hazardous waste determination, storage, and disposal.[13] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices and personal protective equipment to ensure worker safety.[11] Academic laboratories may operate under the EPA's Subpart K regulations, which provide specific alternative requirements for managing hazardous waste in these settings.[14]

Data Summary and Visual Guide

For quick reference, the key information is summarized below.

Table 1: Hazard Profile and Disposal Parameters for Substituted Benzyl Alcohols

ParameterDescriptionSource
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Skin Sensitization (Sub-category 1B), Acute Aquatic Hazard (Category 3)[1][2][3]
Primary Hazards Causes skin and serious eye irritation; may cause an allergic skin reaction; harmful to aquatic life.
Required PPE Safety goggles, chemically resistant gloves, lab coat. All waste transfers must occur in a chemical fume hood.[1][2][3]
Waste Classification Halogenated Organic Waste . Must be segregated from non-halogenated waste.[6][8][9]
Container Type Chemically compatible (glass or HDPE) with a secure, leak-proof screw cap.[11][12]
Storage Location In a designated Satellite Accumulation Area (SAA), at or near the point of generation, within secondary containment.[6][13]
Disposal Prohibitions DO NOT dispose of down the drain. DO NOT dispose of in regular trash. DO NOT allow to evaporate in the fume hood.[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol.

G start_node Waste Generation (3-Chloro-5-fluoro-4- methoxybenzyl alcohol) ppe_check Step 1: Don PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start_node->ppe_check container_prep Step 2: Prepare Container - Obtain approved container - Affix 'Hazardous Waste' label - List all chemical contents ppe_check->container_prep waste_collection Step 3: Collect Waste - Add waste to container - Keep cap closed when not in use - Store in secondary containment container_prep->waste_collection decision_full Container >90% Full? waste_collection->decision_full request_pickup Step 4: Request Pickup - Complete EHS waste tag - Submit online pickup request decision_full->request_pickup Yes continue_work Continue Collection decision_full->continue_work No end_node Disposal Complete (Handled by EHS) request_pickup->end_node continue_work->waste_collection

Caption: Disposal workflow for 3-Chloro-5-fluoro-4-methoxybenzyl alcohol.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (2023). Safety Data Sheet for 4-methoxybenzyl alcohol.
  • Temple University EHRS. (2021). Chemical Waste Guideline: Halogenated Solvents.
  • Oregon State University EHS. (n.d.). Hazardous Waste Reduction.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2023). Safety Data Sheet for 4-Chloro-2-methoxybenzyl alcohol.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Methoxybenzyl alcohol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2018). Safety Data Sheet for 2-Methoxybenzyl Alcohol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxybenzyl alcohol.
  • NOAA CAMEO Chemicals. (n.d.). Benzyl Alcohol.
  • Fisher Scientific. (2024). Safety Data Sheet for 3-Methoxybenzyl alcohol.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.